molecular formula C8H12N2 B13623746 (R)-1-(4-Methylpyridin-3-yl)ethan-1-amine

(R)-1-(4-Methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13623746
M. Wt: 136.19 g/mol
InChI Key: IZVNSBQUTJTRTM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-methylpyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 4-position and an ethanamine chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-methylpyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Alkylation: The 4-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine chain.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis of (1R)-1-(4-methylpyridin-3-yl)ethan-1-amine may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: (1R)-1-(4-methylpyridin-3-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or ethanamine chain are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxides or other oxidized derivatives.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

(1R)-1-(4-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or cellular signaling.

Comparison with Similar Compounds

    (1S)-1-(4-methylpyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    4-methylpyridine: The parent compound without the ethanamine chain.

    (1R)-1-(4-chloropyridin-3-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.

Uniqueness:

    Stereochemistry: The (1R)-enantiomer may exhibit unique biological activity compared to its (1S)-counterpart.

    Substituent Effects: The presence of the methyl group at the 4-position of the pyridine ring can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

IZVNSBQUTJTRTM-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@@H](C)N

Canonical SMILES

CC1=C(C=NC=C1)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.